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Introduction

Nelutroctiv, also known as CK-136, is a novel, orally active, and selective cardiac troponin

activator developed for cardiovascular diseases characterized by reduced cardiac contractility,

such as heart failure with reduced ejection fraction (HFrEF).[1][2][3] Unlike traditional inotropes

that increase intracellular calcium levels and can lead to adverse effects, nelutroctiv enhances

cardiac muscle contraction by directly sensitizing the cardiac sarcomere to calcium.[4] This

document provides a comprehensive technical overview of the discovery, mechanism of action,

synthesis, and preclinical development of nelutroctiv (CK-136).

Discovery
The journey to identify nelutroctiv began with a high-throughput screening (HTS) campaign

aimed at discovering activators of the cardiac sarcomere.[1][2][5] This screening utilized a

cardiac myofibril ATPase assay, which measures the rate of ATP hydrolysis by myosin as an

indicator of sarcomere activity.[5] The HTS identified an initial hit compound, designated 1R,

which demonstrated the ability to increase the cardiac myofibril ATPase rate.[1]

Subsequent studies confirmed that 1R increased the contractility of isolated rat cardiomyocytes

without altering intracellular calcium concentrations, indicating a direct effect on the sarcomeric

machinery.[1] Further investigation revealed that the biological target was the cardiac thin

filament, a key component of the troponin regulatory complex.[6][7][8]
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Optimization of 1R focused on improving drug-like properties, such as its pharmacokinetic (PK)

profile and reducing the potential for drug-drug interactions.[1][2] This led to the synthesis of a

series of analogs, ultimately resulting in the identification of nelutroctiv (CK-136) as a lead

candidate with a favorable combination of biochemical potency, preclinical pharmacokinetics,

and a reduced risk of inducing human enzymes like CYP3A.[1]

Mechanism of Action
Nelutroctiv exerts its pro-contractile effects by selectively binding to cardiac troponin and

enhancing its sensitivity to calcium.[3][5] The cardiac troponin complex, consisting of troponin

C, troponin I, and troponin T, is the calcium-sensitive switch that regulates muscle contraction.

By binding to this complex, nelutroctiv facilitates the conformational changes that lead to the

interaction of actin and myosin, thereby increasing the force of contraction without needing to

increase the intracellular calcium concentration.[3]

This mechanism was confirmed through a series of biochemical assays. In experiments using

rat cardiac myofibrils, nelutroctiv caused a leftward shift in the ATPase versus calcium

concentration curve, which is indicative of a calcium sensitization mechanism.[1][5]

Signaling Pathway
The following diagram illustrates the mechanism of action of nelutroctiv at the cardiac

sarcomere.
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Mechanism of action of Nelutroctiv (CK-136) at the cardiac sarcomere.

Chemical Synthesis
The synthesis of nelutroctiv (CK-136) involves a multi-step process. A key step utilizes Ellman

chemistry to establish the desired stereochemistry of a chiral benzylamine intermediate. The

synthetic sequence commences with the formylation of 1-bromo-2,5-difluoro-4-

(trifluoromethyl)benzene. The resulting aldehyde then undergoes condensation with (S)-tert-

butanesulfinamide, Ellman's chiral auxiliary, to form an N-tert-butanesulfinyl imine. Subsequent

nucleophilic addition of cyclopropyl magnesium bromide to this imine yields a diastereomeric

mixture of the desired amine, which is then separated by silica gel chromatography.[5]

Synthetic Workflow
The diagram below outlines the key steps in the synthesis of nelutroctiv.
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Simplified workflow for the synthesis of Nelutroctiv (CK-136).

Quantitative Data
The preclinical development of nelutroctiv generated a significant amount of quantitative data

to characterize its potency, pharmacokinetics, and pharmacodynamics.

Table 1: Biochemical Potency and In Vitro Properties
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Parameter Compound Value Species/System

Cardiac Myofibril

ATPase Potency
Nelutroctiv (CK-136) - Rat

PXR Induction (% of

control)

Compound 27

(precursor)
~28% at 10 µM DPX2 cells

Ca²⁺ sensitivity (EC₅₀)

reduction
Nelutroctiv (CK-136) 16% - 25% at 1 µM

Permeabilized human

myocytes

Maximum Tension

(Tₘₐₓ) increase
Nelutroctiv (CK-136) 16% - 50% at 1 µM

Permeabilized human

myocytes

Data compiled from multiple sources.[1][3]

Table 2: Preclinical Pharmacokinetic Profile of
Nelutroctiv (CK-136)

Species Dosing
Clearance
(mL/min/kg)

Oral Bioavailability
(%)

Rat (Sprague-Dawley)
0.5 mg/kg IV; 2.0

mg/kg PO
3.8 84

Dog (Beagle)
0.5 mg/kg IV; 2.0

mg/kg PO

Lower than hepatic

blood flow
> CK-358

Monkey -
Lower than hepatic

blood flow
> CK-358

Data from Romero et al., 2024.[1][3]

Table 3: Pharmacodynamic Response of Nelutroctiv
(CK-136) in Rats
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Parameter Value

Minimum Efficacious Concentration
Substantially lower than myosin activator CK-

138

Maximum Tolerated Concentration -

Pharmacodynamic Window Wider than myosin activator CK-138

Based on concentration-dependent increases in fractional shortening.[5][9]

Experimental Protocols
Cardiac Myofibril ATPase Assay
This high-throughput assay was central to the discovery of nelutroctiv.[5]

Preparation: Cardiac myofibrils are isolated from rat hearts.

Reaction: The myofibrils are incubated with the test compound at various concentrations in a

buffer containing ATP and controlled free calcium concentrations.

Measurement: The rate of ATP hydrolysis is measured by quantifying the production of

inorganic phosphate. An increase in the ATPase rate indicates activation of the sarcomere.[5]

Cardiomyocyte Contractility Assay
This assay assesses the effect of the compound on the contractility of single heart cells.[1]

Cell Isolation: Cardiomyocytes are isolated from adult rat hearts.

Treatment: The isolated cells are treated with the test compound (e.g., 5 µM of 1R).

Measurement: Changes in myocyte length (shortening) are measured using video

microscopy to determine contractility. Intracellular calcium concentrations can be

simultaneously measured using fluorescent dyes (e.g., Fura-2) to confirm that contractility

changes are not due to altered calcium transients.[1]

In Vivo Echocardiography in Rats
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This non-invasive imaging technique is used to evaluate the in vivo efficacy of the compound

on cardiac function.[1][5]

Animal Model: Male Sprague-Dawley rats are used.

Dosing: The compound is administered, typically via intravenous (IV) or oral (PO) routes.

Imaging: Transthoracic echocardiography is performed at various time points post-dosing to

measure parameters such as left ventricular fractional shortening and ejection fraction.

Analysis: The change in these parameters from baseline is correlated with the plasma

concentration of the drug to establish a pharmacokinetic/pharmacodynamic (PK/PD)

relationship.[5]

Experimental Workflow Diagram
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Overall workflow from discovery to preclinical development of Nelutroctiv.

Conclusion
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Nelutroctiv (CK-136) is a novel, selective cardiac troponin activator discovered through a

systematic screening and optimization process.[1][2][5] Its unique mechanism of enhancing

myofilament sensitivity to calcium offers the potential for increasing cardiac contractility without

the adverse effects associated with calcium-mobilizing agents.[3][4] Preclinical data have

demonstrated a favorable pharmacokinetic and pharmacodynamic profile, supporting its

progression into clinical development for patients with cardiovascular diseases associated with

reduced cardiac contractility.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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